molecular formula C11H7ClF3NO B3029220 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL CAS No. 59108-09-7

5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL

Cat. No.: B3029220
CAS No.: 59108-09-7
M. Wt: 261.63
InChI Key: DUBOQUSBINLJOK-UHFFFAOYSA-N
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Description

5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL is a chemical compound with the molecular formula C11H7ClF3NO. It is a member of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-4-hydroxyphenyl chloride with trifluoromethanol under specific conditions to yield the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions on the quinoline ring.

Scientific Research Applications

5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial and viral infections.

    Biological Research: It serves as a probe for studying enzyme activities and cellular processes.

    Materials Science: It is utilized in the development of advanced materials with unique properties, such as liquid crystals and dyes.

    Agrochemicals: It is explored for its potential use in developing new pesticides and herbicides.

Mechanism of Action

The mechanism of action of 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-8-methylquinoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    8-Methyl-2-(trifluoromethyl)quinolin-4-OL: Lacks the chlorine atom, which affects its reactivity and applications.

    5-Chloro-2-(trifluoromethyl)quinolin-4-OL: Lacks the methyl group, leading to variations in its chemical behavior.

Uniqueness

5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4-OL is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical properties and enhance its biological activity. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NO/c1-5-2-3-6(12)9-7(17)4-8(11(13,14)15)16-10(5)9/h2-4H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBOQUSBINLJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=O)C=C(N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656284
Record name 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59108-09-7
Record name 5-Chloro-8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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